molecular formula C11H16N2O2 B8021188 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester

Cat. No.: B8021188
M. Wt: 208.26 g/mol
InChI Key: CUUPNRJONSSVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester (CAS 15386-58-0) is a substituted butyric acid ethyl ester featuring a pyridin-3-yl group at the β-position and an amino group at the α-carbon. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical applications .

Properties

IUPAC Name

ethyl 4-amino-4-pyridin-3-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)6-5-10(12)9-4-3-7-13-8-9/h3-4,7-8,10H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUPNRJONSSVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester typically involves the condensation of 4-aminopyridine with butyric acid ethyl ester under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester involves its interaction with specific molecular targets. The amino group and pyridine ring allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₅H₁₉N₃O₂·2HCl (dihydrochloride salt).
  • Applications : Acts as an intermediate in drug synthesis, particularly for kinase inhibitors or neuroactive compounds due to its pyridine moiety and ester functionality.

Comparison with Structurally Similar Compounds

3-[(3-Amino-4-Methylaminobenzoyl)Pyridin-2-Ylamino]Propionic Acid Ethyl Ester

Structural Features :

  • Backbone : Propionic acid (C3) instead of butyric acid (C4).
  • Substituents: Pyridin-2-yl group and methylamino-benzoyl moiety (CAS 212322-56-0) .

Comparison :

Property 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester 3-[(3-Amino-4-Methylaminobenzoyl)Pyridin-2-Ylamino]Propionic Acid Ethyl Ester
Molecular Weight 335.25 (free base) 396.42 (free base)
Pyridine Position 3-position 2-position
Key Functional Groups Amino, ethyl ester Urea linkage, methylamino-benzoyl, ethyl ester
Solubility Moderate (enhanced as dihydrochloride) Lower due to hydrophobic benzoyl group

Research Findings :
The pyridin-2-yl group and urea linkage in the latter compound may enhance binding to aromatic receptors but reduce metabolic stability compared to the pyridin-3-yl analog .

Ethyl 4-({[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate

Structural Features :

  • Core: Thieno[2,3-b]pyridine with trifluoromethyl and allyloxy-phenyl groups (CAS 609794-51-6) .

Comparison :

Property This compound Ethyl 4-({[6-[4-(Allyloxy)phenyl]-...-yl]carbonyl}amino)benzoate
Molecular Weight 335.25 (free base) 609.79
Aromatic System Monocyclic pyridine Bicyclic thienopyridine
Key Functional Groups Amino, ethyl ester Trifluoromethyl, allyloxy, ethyl ester
Lipophilicity (LogP) ~1.5 (estimated) ~4.2 (estimated)

Research Findings: The trifluoromethyl and thienopyridine groups confer higher metabolic stability and lipophilicity, making this compound suitable for prolonged biological activity but less water-soluble than the target compound .

(S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester hydrochloride

Structural Features :

  • Backbone : Butyric acid with phenyl substituent (CAS 90891-21-7) .

Comparison :

Property This compound (S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester
Substituent Pyridin-3-yl Phenyl
Amino Position α-carbon (4-position) β-carbon (2-position)
Polarity Higher (pyridine N basicity) Lower (hydrophobic phenyl)

Research Findings :
The phenyl group increases hydrophobicity, favoring blood-brain barrier penetration, whereas the pyridin-3-yl group enhances hydrogen bonding in aqueous environments .

Piperidin-4-yl Acetate Derivatives

Structural Features :

  • Core : 2,2,6,6-Tetramethylpiperidin-4-yl esters with variable alkyl chains (C1–C9) .

Comparison :

Property This compound 2,2,6,6-Tetramethylpiperidin-4-yl butyrate
Backbone Butyric acid Piperidine
Ester Chain Length Ethyl Butyl (C4)
Steric Effects Moderate High (tetramethylpiperidine)

Research Findings : Longer alkyl chains in piperidin-4-yl esters improve membrane permeability but reduce solubility, whereas the ethyl ester in the target compound balances these properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.